molecular formula C10H9NOS B2470497 5-Methyl-2-phenyl-thiazol-4-ol CAS No. 70547-26-1

5-Methyl-2-phenyl-thiazol-4-ol

Cat. No.: B2470497
CAS No.: 70547-26-1
M. Wt: 191.25
InChI Key: GEBCXCJPRRWDBA-UHFFFAOYSA-N
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Description

“5-Methyl-2-phenyl-thiazol-4-ol” is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. One study highlights the synthesis of novel thiazole and thiadiazole derivatives incorporating the thiazole moiety, which demonstrated potent anticancer activities in vitro against Hepatocellular carcinoma cell lines (HepG-2) (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Another research effort synthesized novel thiadiazoles and thiazoles incorporating a pyrazole moiety, showing promising anticancer activity against the breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. A series of bis-thiazole derivatives exhibited antimicrobial activity against a range of bacteria including Escherichia coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents (Borde, Jadhav, Dhavse, & Munde, 2018). Another study synthesized thiazole-5-carboxamide derivatives, which showed effective antibacterial and antifungal activities, further emphasizing the utility of thiazole compounds in combating microbial infections (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

Physicochemical Properties

The synthesis and investigation of physicochemical properties of thiazole derivatives have led to the discovery of materials with unique properties. For instance, the synthesis and photophysical properties of 5-N-arylamino-4-methylthiazoles, obtained from direct C–H arylations and Buchwald–Hartwig aminations of 4-methylthiazole, revealed that these compounds exhibit significant luminescence, which could be valuable in developing new materials for optical applications (Murai, Yamaguchi, Hayano, Maruyama, Kawai, Kawakami, & Yashita, 2017).

Mechanism of Action

Target of Action

Thiazole derivatives, which include 5-methyl-2-phenyl-thiazol-4-ol, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit enzymes, block receptors, or interfere with the synthesis of essential biomolecules . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple pathways . These could include pathways related to inflammation, microbial infection, cancer, and other diseases .

Pharmacokinetics

Thiazole derivatives, in general, have diverse physicochemical properties that can influence their pharmacokinetics . For instance, the solubility of the compound in water and organic solvents can affect its absorption and distribution in the body .

Result of Action

Based on the known activities of thiazole derivatives, the compound could potentially exert anti-inflammatory, antimicrobial, antiviral, and anticancer effects, among others . These effects would result from the compound’s interactions with its targets and its impact on biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets . Additionally, the compound’s efficacy could be influenced by factors such as the concentration of the compound and the presence of other drugs or substances.

Properties

IUPAC Name

5-methyl-2-phenyl-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7-9(12)11-10(13-7)8-5-3-2-4-6-8/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBCXCJPRRWDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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